molecular formula C14H14N4O5S B2775018 [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-methyl-3-nitrobenzoate CAS No. 877643-10-2

[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-methyl-3-nitrobenzoate

Cat. No.: B2775018
CAS No.: 877643-10-2
M. Wt: 350.35
InChI Key: JDEOMLAYDGQOCN-UHFFFAOYSA-N
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Description

“(6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 2-methyl-3-nitrobenzoate” is a chemical compound with a complex structure . It belongs to the class of compounds known as triazines, which are characterized by a ring structure composed of three nitrogen atoms and three carbon atoms .


Molecular Structure Analysis

The molecular formula of this compound is C13H12IN3O3S, with an average mass of 417.222 Da and a monoisotopic mass of 416.964386 Da . The structure includes a triazine ring, a nitrobenzoate group, and a methylsulfanyl group .

Scientific Research Applications

Applications in Biological Materials

The study by Ellman (1959) introduced a water-soluble aromatic disulfide useful for determining sulfhydryl groups in biological materials, highlighting the importance of sulfhydryl reactive compounds in biological and chemical analysis. This research underscores the potential utility of sulfhydryl-reactive compounds, like the one you're interested in, for biochemical applications (Ellman, 1959).

Synthesis and Chemical Reactivity

Moreno-Fuquen et al. (2019) developed an efficient approach for the synthesis of heterocyclic amides under catalyst- and solvent-free conditions, using microwave-assisted Fries rearrangement. This work exemplifies the innovative methods in synthesizing compounds with triazinyl and methylsulfanyl functionalities, which could be relevant for the synthesis or modification of the compound (Moreno-Fuquen et al., 2019).

Selective Extraction and Separation Processes

Hudson et al. (2006) explored new hydrophobic, tridentate nitrogen heterocyclic reagents for significantly enhanced separations of americium(III) from europium(III) in nitric acid, demonstrating the potential of triazinyl derivatives in selective extraction and separation technologies (Hudson et al., 2006).

Chemical Oxidation Processes

Loginova et al. (2011) investigated the oxidation of polyfunctional sulfides to the corresponding sulfoxides with chlorine dioxide, showcasing high chemoselectivity. This research could offer insights into the oxidative behavior and modification possibilities for sulfhydryl-containing compounds like the one mentioned (Loginova et al., 2011).

Properties

IUPAC Name

(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 2-methyl-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O5S/c1-8-10(5-4-6-11(8)18(21)22)13(20)23-7-17-12(19)9(2)15-16-14(17)24-3/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEOMLAYDGQOCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OCN2C(=O)C(=NN=C2SC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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